molecular formula C14H21N B15317150 (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine

(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine

Cat. No.: B15317150
M. Wt: 203.32 g/mol
InChI Key: VNIYXLKXMDYUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine is an organic compound with the molecular formula C14H21N It is characterized by a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine typically involves the reaction of cyclopentylmethylamine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3,4-Dichlorophenyl)cyclopentyl)methanamine
  • (1-(3,4-Dimethoxyphenyl)cyclopentyl)methanamine
  • (1-(3,4-Difluorophenyl)cyclopentyl)methanamine

Uniqueness

(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific steric and electronic properties

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

[1-(3,4-dimethylphenyl)cyclopentyl]methanamine

InChI

InChI=1S/C14H21N/c1-11-5-6-13(9-12(11)2)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8,10,15H2,1-2H3

InChI Key

VNIYXLKXMDYUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCCC2)CN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.